N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is also known by other names such as (2-aminoethyl)bis[(pyridin-2-yl)methyl]amine . This compound is characterized by the presence of both amino and pyridine functional groups, making it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
62402-28-2 |
|---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
N'-[2-(pyridin-2-ylmethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H18N4/c11-4-6-12-7-8-13-9-10-3-1-2-5-14-10/h1-3,5,12-13H,4,6-9,11H2 |
InChI Key |
ZQQBIZUQHHWSRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 2-aminopyridine with ethylenediamine under specific conditions. One common method includes the use of a copper-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I~2~) . Another approach involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The amino and pyridine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halides, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which N1-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. This chelation can inhibit enzymes such as mitochondrial cytochrome c oxidase by causing cellular copper deficiency . The compound’s interaction with metal ions and its ability to form stable complexes are key to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: This compound is a high-affinity copper (II) chelator and inhibits mitochondrial cytochrome c oxidase.
N-(Pyridin-2-yl)imidates: These compounds are synthesized from nitrostyrenes and 2-aminopyridines and have applications in the synthesis of N-heterocycles.
Uniqueness
N~1~-(2-Aminoethyl)-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine is unique due to its dual functional groups (amino and pyridine), which allow it to participate in a wide range of chemical reactions and applications. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in both scientific research and industrial applications.
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